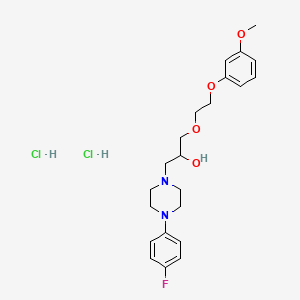

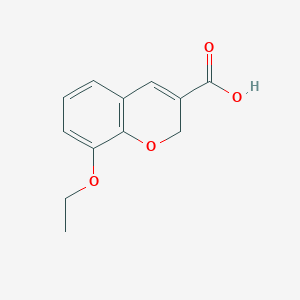

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone" is a synthetic molecule that appears to be related to the class of fluoroquinolone antibacterial agents. This class of compounds is known for its potent antimicrobial activity against a variety of Gram-negative and Gram-positive organisms, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The structure of the compound suggests that it contains a pyrrolidine ring, which is a common feature in many pharmacologically active molecules, and a fluoropyrimidinyl moiety, which is indicative of its potential as an antibacterial agent.

Synthesis Analysis

The synthesis of related fluoroquinolone compounds involves the coupling of pyrrolidine derivatives with quinolinecarboxylic acids. In the case of the compound LB20304, which is a novel fluoroquinolone antibacterial agent, an alkyloxime substituent is introduced at the 4-position and an aminomethyl substituent at the 3-position of the pyrrolidine ring . The synthesis of related compounds, such as the 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, involves multiple steps including coupling reactions, chlorination, and catalytic reduction . These methods could potentially be adapted for the synthesis of "(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone".

Molecular Structure Analysis

The molecular structure of fluoroquinolone derivatives is characterized by the presence of a quinolone nucleus and a substituted pyrrolidine ring. The activity of these compounds is influenced by the substituents on the quinolone nucleus and the pyrrolidine ring. For instance, variations at the C-8 position of the quinolone nucleus, such as fluorine, chlorine, nitrogen, methoxy, and hydrogen atom substitution, can significantly affect the antibacterial activity . The molecular structure of "(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone" likely includes similar features that contribute to its potential biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluoroquinolone derivatives typically include coupling reactions, which are essential for combining the pyrrolidine derivatives with the quinolinecarboxylic acids. The introduction of substituents such as the oxime group can improve the pharmacokinetic parameters and enhance the antimicrobial activity of the compounds . The synthesis of related compounds also involves reactions such as chlorination and catalytic reduction, which are crucial for the formation of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinolone derivatives are important for their pharmacological profile. For example, the introduction of the oxime group in LB20304 improved its pharmacokinetic parameters and physical properties, making it a promising candidate for further evaluation . The solubility, stability, and bioavailability of these compounds are critical factors that determine their efficacy as antibacterial agents. The specific physical and chemical properties of "(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone" would need to be determined experimentally to assess its potential as a drug candidate.

Applications De Recherche Scientifique

Recherche sur l'inflammation et la douleur

Des études récentes ont exploré des dérivés apparentés :

- Inhibiteurs de TYK2 : Certains dérivés de ce composé présentent une inhibition sélective de TYK2 (tyrosine kinase 2), un médiateur clé des réponses immunitaires. Ces inhibiteurs peuvent avoir un potentiel thérapeutique dans les maladies à médiation immunitaire .

- Modèles de douleur neuropathique : Certains dérivés ont démontré leur efficacité dans des modèles animaux de douleur inflammatoire et neuropathique .

Propriétés

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5O2/c14-9-6-17-13(18-7-9)21-10-2-5-19(8-10)12(20)11-15-3-1-4-16-11/h1,3-4,6-7,10H,2,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJLRDZXTXOVGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B2515547.png)

![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)

![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B2515555.png)

![1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2515556.png)

![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)

![{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine](/img/structure/B2515561.png)

![3-cyclopentyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515563.png)

![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)